molecular formula C19H18N2O4 B2609101 N~5~-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1,3-benzodioxole-5-carboxamide CAS No. 921998-91-6

N~5~-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1,3-benzodioxole-5-carboxamide

Cat. No. B2609101
CAS RN: 921998-91-6
M. Wt: 338.363
InChI Key: PKTQROQBCCMQQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~5~-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1,3-benzodioxole-5-carboxamide is a useful research compound. Its molecular formula is C19H18N2O4 and its molecular weight is 338.363. The purity is usually 95%.
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Scientific Research Applications

Receptor Antagonism and Pharmacological Evaluation

Quinoxalin-2-carboxamides, including compounds structurally related to N5-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1,3-benzodioxole-5-carboxamide, have been synthesized and evaluated for their pharmacological properties. A study reported the synthesis of a series of quinoxalin-2-carboxamides designed based on the pharmacophoric requirements of 5-HT3 receptor antagonists. These compounds were synthesized by condensing quinoxalin-2-carboxylic acid with various amines and evaluated for their 5-HT3 receptor antagonism using guinea pig ileum preparations. The findings revealed that all synthesized compounds exhibited 5-HT3 receptor antagonism, with one compound being identified as the most potent in the series (Mahesh et al., 2011).

Synthesis and Structure-Activity Relationship

Another study focused on the design, synthesis, and structure-activity relationship of novel quinoxalin-2-carboxamides as 5-HT3 receptor antagonists for managing depression. This research employed a ligand-based approach, using a three-point pharmacophore model to design new chemical entities, which were then synthesized and evaluated for their antagonism towards the 5-HT3 receptor. The study derived a structure-activity relationship indicating that the aromatic residue in 5-HT3 receptor antagonists may interact hydrophobically with the receptor. Despite their antagonistic potentials, all synthesized molecules were also screened for anti-depressant potentials, showing that compounds with significant antagonistic activity also exhibited good anti-depressant-like activity (Mahesh et al., 2010).

Antimicrobial Applications

Research into quinoline derivatives, which share a core structure with N5-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1,3-benzodioxole-5-carboxamide, has also explored their antimicrobial potential. A study on the synthesis, characterization, and in vitro antimicrobial screening of novel series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties found that these compounds, synthesized via a cyclocondensation reaction, exhibited significant antibacterial activity against pathogenic bacteria such as S. aureus and E. coli (Idrees et al., 2020).

properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-2-21-15-6-5-14(9-12(15)4-8-18(21)22)20-19(23)13-3-7-16-17(10-13)25-11-24-16/h3,5-7,9-10H,2,4,8,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTQROQBCCMQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.